molecular formula C22H20N4O4S B2789459 2-((1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid CAS No. 313660-79-6

2-((1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid

Cat. No.: B2789459
CAS No.: 313660-79-6
M. Wt: 436.49
InChI Key: JOTSRCNEAZIFAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1,7-Dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid is a xanthine derivative characterized by a purine core substituted with benzyl groups at the 1- and 7-positions, a methyl group at the 3-position, and a thioacetic acid moiety at the 8-position. The compound is synthesized via a multi-step process involving condensation of intermediates (e.g., M3) with 2-mercaptoacetic acid under basic conditions (NaHCO₃ in DMF), achieving a high yield of 90.5% . Structural confirmation employs ¹H NMR, ¹³C NMR, and HRMS, ensuring precise characterization .

Properties

IUPAC Name

2-(1,7-dibenzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-24-19-18(20(29)26(22(24)30)13-16-10-6-3-7-11-16)25(12-15-8-4-2-5-9-15)21(23-19)31-14-17(27)28/h2-11H,12-14H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTSRCNEAZIFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)SCC(=O)O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Substitution Effects :
    • 1,7-Dibenzyl vs. 1,3-Dipropyl (XCC) : The dibenzyl groups in the target compound likely enhance lipophilicity and receptor binding affinity compared to XCC’s dipropyl chains .
    • 3-Methyl vs. 3-Ethyl/Propyl : Smaller alkyl groups (e.g., methyl) may reduce steric hindrance, improving solubility .
  • Functional Group at C8 :
    • Thioacetic acid (target) vs. esters/amides (e.g., compound 26): The free carboxylic acid in the target compound enables salt formation and hydrogen bonding, critical for receptor interaction .

Pharmacological Implications

  • Adenosine Receptor Targeting: The target compound’s amide derivative (6014) is hypothesized to act as an adenosine receptor antagonist due to structural parallels with XCC, which targets A₂A receptors . Substituent bulk (e.g., benzyl vs. ethyl) influences receptor subtype selectivity. For instance, 1,7-dibenzyl groups may favor A₁ receptor binding .

Q & A

Q. How to design stability studies under varying physiological conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to heat (40–60°C), light, and pH extremes (2.0–9.0) .
  • HPLC Monitoring : Track degradation products over 14–28 days .
  • Lyophilization : Assess stability in lyophilized vs. solution forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.